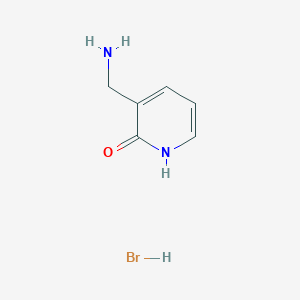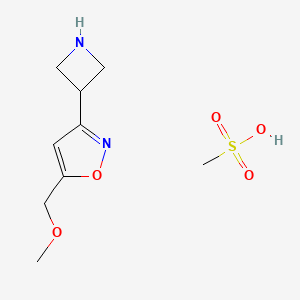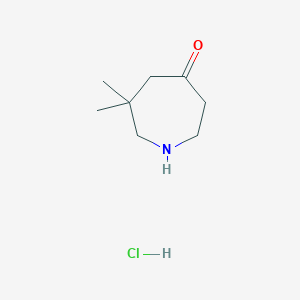
6-amino-2-phenylpyrimidin-4(3H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Transformations
6-amino-2-phenylpyrimidin-4(3H)-one, and its derivatives, are involved in various chemical synthesis and transformations. For instance, studies have explored the transformation of heterocyclic halogeno compounds into amino compounds, demonstrating a mechanism initiated by the attack of an amide ion on specific carbon atoms, rather than a position in the ring structure (Meeteren & Plas, 2010). Additionally, reactions of these compounds with nucleophiles, such as electrophilic nitration and sulphonation, have been studied, offering insights into the structural modifications of pyrimidine derivatives (Stevens, Baig, Gate, & Wheelhouse, 1995).
Antibacterial Activity
Research has also been conducted on the antibacterial properties of certain derivatives of 6-amino-2-phenylpyrimidin-4(3H)-one. One study synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives and evaluated their antibacterial activity, indicating potential applications in combating bacterial infections (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Anticancer Research
The application in cancer research is another notable area. Studies have shown that derivatives of 6-amino-2-phenylpyrimidin-4(3H)-one exhibit anticancer properties, making them candidates for developing new anticancer drugs. For instance, a study investigated the biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as GPR119 agonists with potential applications in diabetes and cancer treatment (Negoro, Yonetoku, Misawa-Mukai, Hamaguchi, Maruyama, Yoshida, Takeuchi, & Ohta, 2012).
Development of Other Therapeutic Agents
In addition to its application in antibacterial and anticancer research, 6-amino-2-phenylpyrimidin-4(3H)-one derivatives have been studied for their potential in developing various other therapeutic agents. This includes research on novel 4-arylpyrimidine derivatives with anti-anoxic and anti-lipid peroxidation activities, which could lead to advancements in treatments for conditions related to anoxia or oxidative stress (Kuno, Katsuta, Sakai, Ohkubo, Sugiyama, & Takasugi, 1992).
Green Chemistry Approaches
The use of 6-amino-2-phenylpyrimidin-4(3H)-one in green chemistry approaches has also been explored. A study described a microwave-assisted synthetic scheme for producing novel Schiff base congeners of pyrimidine nuclei using water as a solvent, highlighting a more eco-friendly approach in chemical synthesis (Karati, Mahadik, & Kumar, 2022).
Adenosine Receptor Antagonism
Research into adenosine receptor antagonism includes the evaluation of carbamate substituted 2-amino-4,6-diphenylpyrimidines as potential dual adenosine A1 and A2A receptor antagonists. These compounds show promise as therapeutic agents in the treatment of Parkinson's disease, highlighting another significant medical application (Robinson, Petzer, Rousseau, Terre’Blanche, Petzer, & Lourens, 2016).
Propriétés
IUPAC Name |
4-amino-2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-6-9(14)13-10(12-8)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBAPESPVBOCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355723 | |
| Record name | ST51039238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-phenylpyrimidin-4(3H)-one | |
CAS RN |
41740-17-4 | |
| Record name | 6-Amino-2-phenyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41740-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST51039238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)
![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)


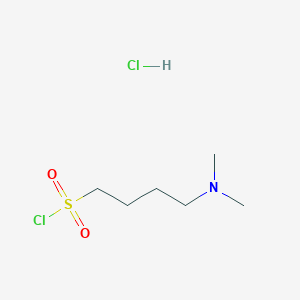

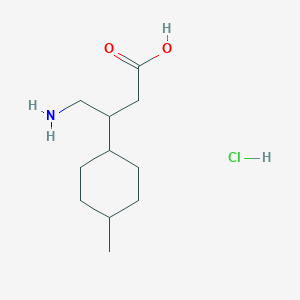

![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride](/img/structure/B1384076.png)
